In-depth Technical Guide: 2-Chloro-3,4-diiodopyridine (CAS No. 153034-91-4)
In-depth Technical Guide: 2-Chloro-3,4-diiodopyridine (CAS No. 153034-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3,4-diiodopyridine, with the Chemical Abstracts Service (CAS) number 153034-91-4, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two iodine atoms on a pyridine ring, allows for regioselective functionalization through a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Chloro-3,4-diiodopyridine, with a particular focus on its role in the development of targeted therapies, such as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration into complex molecular architectures are presented, alongside a discussion of the biological pathways targeted by the resulting compounds.
Physicochemical Properties
2-Chloro-3,4-diiodopyridine is a solid at room temperature with a melting point range of 159-163 °C.[1] Its molecular structure and key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 153034-91-4[1] |
| Molecular Formula | C₅H₂ClI₂N[1] |
| Molecular Weight | 365.34 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 159-163 °C[1] |
| SMILES | Clc1nccc(I)c1I[1] |
| InChI | 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H[1] |
Synthesis
Conceptual Experimental Protocol for the Synthesis of a Dihalo-aminopyridine Derivative (as an illustrative example):
A general method for the iodination of a substituted aminopyridine involves the use of an iodinating agent in an acidic medium. For instance, the synthesis of 2-chloro-3-iodopyridin-4-amine can be achieved by treating 2-chloro-4-aminopyridine with iodine monochloride (ICl) in glacial acetic acid.[2]
Materials:
-
2-chloro-4-aminopyridine
-
Potassium acetate
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-chloro-4-aminopyridine, potassium acetate, and iodine monochloride in glacial acetic acid is heated.[2]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.[2]
-
The residue is neutralized with a 10% sodium bicarbonate solution and extracted with ethyl acetate.[2]
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[2]
-
The solvent is evaporated, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired iodinated pyridine.[2]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are versatile scaffolds in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[3][4][5][6] The differential reactivity of the halogen substituents on the pyridine ring allows for sequential and regioselective introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][7]
2-Chloro-3,4-diiodopyridine is an excellent substrate for such transformations. The carbon-iodine bonds are more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables a hierarchical functionalization strategy, with the iodine atoms being substituted first under milder conditions, followed by the substitution of the chlorine atom under more forcing conditions. Specifically for 2-chloro-3,4-diiodopyridine, Suzuki-Miyaura couplings can be performed sequentially, reacting first at the C4-iodo position, then the C3-iodo position, and finally at the C2-chloro position.
This step-wise approach is instrumental in building complex, trisubstituted pyridine derivatives that are often key components of potent and selective kinase inhibitors targeting signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[3][8][9][10][11][12]
Synthesis of a VEGFR-2 Inhibitor Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[3][5][13] Many VEGFR-2 inhibitors feature a substituted pyridine core. The following is a representative experimental protocol for the synthesis of a 2,4,6-trisubstituted pyridine, a common scaffold for kinase inhibitors, using a related dihalopyridine as a starting material.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol describes the palladium-catalyzed cross-coupling of a dihalopyridine with an arylboronic acid.
Materials:
-
2,6-dichloro-4-iodopyridine (as a model substrate)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (2:1)
Procedure:
-
In a microwave reactor vial, combine 2,6-dichloro-4-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).[6]
-
Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor.
-
Monitor the reaction for completion.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.
-
The crude product is purified by column chromatography to yield the 4-aryl-2,6-dichloropyridine.
Further functionalization at the chloro positions can be achieved through subsequent cross-coupling reactions under different conditions.
Signaling Pathway and Experimental Workflow Visualization
The pyridine scaffolds synthesized from 2-Chloro-3,4-diiodopyridine and its analogs are frequently designed to inhibit protein kinases involved in cancer cell signaling. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[8][9][10][11][12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of a kinase inhibitor derived from a halogenated pyridine.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
2-Chloro-3,4-diiodopyridine is a valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapy. The ability to sequentially functionalize the pyridine core allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets, leading to the discovery of potent and selective drug candidates. The experimental approaches and biological context provided in this guide are intended to facilitate the use of 2-Chloro-3,4-diiodopyridine in advancing drug discovery and development efforts.
References
- 1. 2-クロロ-3,4-ジヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
